![molecular formula C13H28N4O2 B12964583 tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B12964583.png)
tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C19H40N6O2. It is a nitrogen heterocycle-based linker, often used in research and industrial applications. This compound is known for its role as a bifunctional amine-amine linker, making it valuable in various chemical syntheses and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate typically involves the reaction of piperazine with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine. This intermediate is then reacted with tert-butyl chloroformate (Boc2O) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives[3][3].
Scientific Research Applications
Structure and Composition
The molecular formula of tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate is C15H32N4O3, with a molecular weight of approximately 316.446 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural components are integral to developing compounds targeting central nervous system disorders, such as anxiety and depression. For instance, modifications of the piperazine ring have shown promising results in enhancing receptor affinity and selectivity .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds derived from this compound. Research indicates that certain derivatives exhibit significant activity against multidrug-resistant strains of bacteria like Escherichia coli. This suggests potential applications in treating infections where conventional antibiotics fail .
Cancer Research
The compound has also been investigated for its anticancer properties. Preliminary findings suggest that derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. This positions this compound as a candidate for further development in oncology .
Neuropharmacology
In neuropharmacological research, compounds based on this structure have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This research is crucial for understanding the potential use of these compounds in treating mood disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. The results indicated that certain modifications significantly enhanced activity against Gram-negative bacteria, highlighting the importance of structural optimization .
Case Study 2: CNS Activity
Another investigation focused on the neuropharmacological activity of a derivative compound in animal models of anxiety. The study demonstrated that the compound exhibited anxiolytic effects comparable to established medications, suggesting its potential as a therapeutic agent for anxiety disorders .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. It acts as a bifunctional linker, facilitating the formation of complex structures by connecting two amino groups. This property makes it valuable in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(4-(3-aminopropyl)piperazin-1-yl)ethyl)carbamate
- tert-Butyl (2-(4-(2-(2-aminoethoxy)ethyl)piperazin-1-yl)ethyl)carbamate
- N-Boc-ethylenediamine
Uniqueness
tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate is unique due to its specific structure, which provides distinct reactivity and functionality. Its bifunctional nature allows it to serve as an effective linker in various applications, distinguishing it from other similar compounds .
Biological Activity
tert-Butyl (2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)carbamate, also known as a piperazine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butyl group, a carbamate moiety, and a piperazine ring, which are known to influence its pharmacological properties.
- Molecular Formula : C19H40N6O2
- Molecular Weight : 384.569 g/mol
- CAS Number : Not available
- SMILES Notation : CC(C)(C)OC(=O)NCCN1CCN(CCN2CCN(CCN)CCN)CC1
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.
Antiparasitic Activity
Research indicates that compounds with similar structures exhibit significant antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. For example, modifications to the piperazine ring have been shown to enhance potency and solubility, making them more effective against this parasite .
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various human cell lines, including HepG2 (liver cancer cells). Compounds in this category often display selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives like this compound is heavily influenced by their structural components:
Structural Feature | Effect on Activity |
---|---|
Piperazine Ring | Essential for binding to biological targets |
Tert-butyl Group | Increases lipophilicity, enhancing cell membrane permeability |
Carbamate Moiety | May confer stability and influence metabolic pathways |
Case Studies
Several studies have highlighted the pharmacological potential of piperazine derivatives:
- Study on Antitrypanosomal Activity :
- Cytotoxicity Assessment :
- Pharmacokinetic Studies :
Properties
Molecular Formula |
C13H28N4O2 |
---|---|
Molecular Weight |
272.39 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H28N4O2/c1-13(2,3)19-12(18)15-5-7-17-10-8-16(6-4-14)9-11-17/h4-11,14H2,1-3H3,(H,15,18) |
InChI Key |
IPYUZPXPIHQPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)CCN |
Origin of Product |
United States |
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